4-Benzyloxy-2,6-difluorophenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

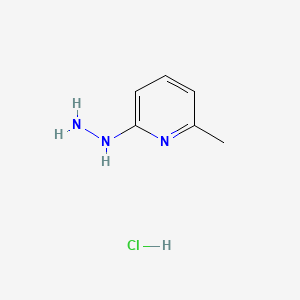

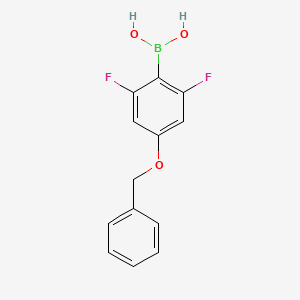

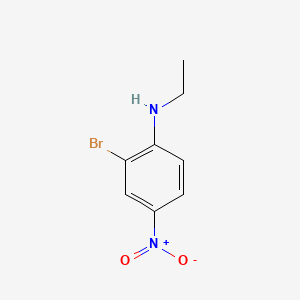

4-Benzyloxy-2,6-difluorophenylboronic acid is a chemical compound with the CAS Number: 156635-89-1 . It has a molecular weight of 264.04 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is usually a white to off-white powder or crystals .

Molecular Structure Analysis

The InChI code for this compound is1S/C13H11BF2O3/c15-11-6-10 (7-12 (16)13 (11)14 (17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis

This compound, like other boronic acids, is often used in Suzuki–Miyaura coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis

This compound is a white to off-white powder or crystals . It is typically stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Electrolyte Additive for Lithium-Ion Batteries : A related compound, 2-(Pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole, has been found effective as a bifunctional electrolyte additive in lithium-ion batteries. It acts as both a redox shuttle for overcharge protection and an anion receptor to dissolve LiF generated during battery operation (Chen & Amine, 2007).

Fluorescence Sensor for Water Contamination : 4-Carboxyphenylboronic acid, a similar compound, has been used to create fluorescent carbon dots for detecting benzo[a]pyrene (BaP) in water, showcasing potential in environmental monitoring (Sun et al., 2021).

Anti-Tubercular Agent Development : Derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, synthesized from related key compounds, have shown promising in vitro anti-tubercular activity against Mycobacterium tuberculosis (Nimbalkar et al., 2018).

Luminescent Properties in Lanthanide Coordination Compounds : Research on 4-benzyloxy benzoic acid derivatives used as ligands in lanthanide coordination compounds has revealed their influence on photophysical properties. These findings are significant in the context of materials science and photoluminescence applications (Sivakumar et al., 2010).

Synthesis of Optically Active Compounds : Optically active 4-benzyloxy- and 4-alkyloxycarbonyl-2-oxetanones have been synthesized from related compounds, indicating potential applications in the field of asymmetric synthesis and polymer chemistry (Cammas et al., 1993).

Carboxylation Reactions in Organic Synthesis : Arylboronic esters, related to 4-Benzyloxy-2,6-difluorophenylboronic acid, have been used in Rhodium(I)-catalyzed carboxylation reactions with CO2, illustrating their role in the synthesis of various functionalized aryl- and alkenyl-carboxylic acids (Ukai et al., 2006).

Fluorescence Probes Sensing pH and Metal Cations : Compounds like 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, derived from similar phenylboronic compounds, have been used as fluorescent probes for sensing magnesium and zinc cations, as well as pH changes (Tanaka et al., 2001).

Safety and Hazards

The safety information for 4-Benzyloxy-2,6-difluorophenylboronic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

Propriétés

IUPAC Name |

(2,6-difluoro-4-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF2O3/c15-11-6-10(7-12(16)13(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIXTACVWOYKES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)OCC2=CC=CC=C2)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659393 |

Source

|

| Record name | [4-(Benzyloxy)-2,6-difluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

156635-89-1 |

Source

|

| Record name | [4-(Benzyloxy)-2,6-difluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Pentenal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2E)-](/img/structure/B599923.png)

![Spiro[isochroman-1,4'-piperidine] hydrochloride](/img/structure/B599935.png)